molecular formula C13H18ClNO B1351599 N-(4-Sec-butylphenyl)-3-chloropropanamide CAS No. 20331-29-7

N-(4-Sec-butylphenyl)-3-chloropropanamide

Cat. No.: B1351599
CAS No.: 20331-29-7
M. Wt: 239.74 g/mol
InChI Key: LNERRDGMCUENRC-UHFFFAOYSA-N
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Description

N-(4-Sec-butylphenyl)-3-chloropropanamide is an organic compound characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a 3-chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sec-butylphenyl)-3-chloropropanamide typically involves the following steps:

    Formation of the 4-sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation, where sec-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 3-chloropropanamide group: The 4-sec-butylphenyl intermediate undergoes a nucleophilic substitution reaction with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(4-Sec-butylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom in the 3-chloropropanamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sec-butyl alcohol or sec-butyl ketone.

    Reduction: N-(4-Sec-butylphenyl)-3-aminopropanamide.

    Substitution: N-(4-Sec-butylphenyl)-3-azidopropanamide or N-(4-Sec-butylphenyl)-3-thiopropanamide.

Scientific Research Applications

N-(4-Sec-butylphenyl)-3-chloropropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Sec-butylphenyl)-3-chloropropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Sec-butylphenyl)-3-aminopropanamide: Similar structure but with an amine group instead of a chlorine atom.

    N-(4-Sec-butylphenyl)-3-azidopropanamide: Contains an azide group instead of a chlorine atom.

    N-(4-Sec-butylphenyl)-3-thiopropanamide: Contains a thiol group instead of a chlorine atom.

Uniqueness

N-(4-Sec-butylphenyl)-3-chloropropanamide is unique due to the presence of the 3-chloropropanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-Sec-butylphenyl)-3-chloropropanamide is a chemical compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of approximately 239.74 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

PropertyDetails
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight239.74 g/mol
CAS Number20331-29-7
MDL NumberMFCD02973804

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various cellular processes.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and pain.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the full extent of this property.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammatory markers, suggesting potential use in treating inflammatory diseases.
  • Analgesic Effects : Animal models have shown that this compound may provide analgesic effects, making it a candidate for pain management therapies.
  • Anticancer Potential : Some studies have explored its potential in inhibiting cancer cell proliferation, although this area requires more extensive investigation.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokines compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antimicrobial Activity

In another research effort, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNERRDGMCUENRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391818
Record name N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20331-29-7
Record name N-(4-SEC-BUTYLPHENYL)-3-CHLOROPROPANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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